molecular formula C11H9BrN2O3 B595403 Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 16867-56-4

Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B595403
CAS No.: 16867-56-4
M. Wt: 297.108
InChI Key: GJFFMNINJKCVCB-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS: 16867-56-4) is a brominated heterocyclic compound with the molecular formula C₁₁H₉BrN₂O₃ and a molecular weight of 297.1 g/mol . It is a research-grade chemical used in pharmaceutical and biochemical studies, particularly in inhibitor development and heterocyclic chemistry. Key properties include:

  • Solubility: Requires optimization in solvents like DMSO, ethanol, or PEG300 for experimental use.
  • Storage: Stable at RT for short-term; long-term storage at -20°C or -80°C is recommended .
  • Purity: Commercial batches exceed 98% purity, with spectral characterization (NMR, HPLC) ensuring structural integrity .

The bromine atom at position 7 enhances electrophilicity, making it a versatile intermediate for cross-coupling reactions and bioactivity modulation .

Properties

IUPAC Name

ethyl 7-bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c1-2-17-11(16)8-5-13-9-4-3-7(12)6-14(9)10(8)15/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFFMNINJKCVCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CN2C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675193
Record name Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16867-56-4
Record name Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Substituents on the pyrido[1,2-a]pyrimidine scaffold significantly influence solubility, stability, and reactivity. Key comparisons are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Properties References
Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate Br at C7 297.1 Moderate solubility in DMSO; bromine enhances electrophilicity and cross-coupling potential
Ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate OH at C2 250.2 (est.) Lower lipophilicity due to hydroxyl group; forms stable salts with amines
Ethyl 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate CH₃ at C7 247.3 Increased metabolic stability; methyl group improves membrane permeability
Ethyl 4-oxo-7-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylate CF₃ at C7 301.2 Enhanced electron-withdrawing effects; improved resistance to oxidative degradation

Key Observations :

  • Bromine vs. Methyl/Trifluoromethyl : Bromine introduces steric bulk and polarizability, favoring Suzuki-Miyaura couplings, while methyl/CF₃ groups enhance lipophilicity and metabolic stability .
  • Hydroxyl Group Impact : The hydroxyl derivative (CAS: 52578-37-7) exhibits reduced reactivity in amidation reactions due to hydrogen bonding and salt formation with amines .

Structural and Conformational Differences

  • Crystal Structure Insights :
    • Brominated derivatives adopt planar or slightly twisted pyrido[1,2-a]pyrimidine rings, facilitating π-π stacking in enzyme active sites .
    • Saturated analogs (e.g., hexahydro derivatives) exhibit screw-boat conformations, reducing planarity and altering binding modes .

Biological Activity

Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS No. 16867-56-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic applications based on diverse sources.

  • Molecular Formula : C11_{11}H9_9BrN2_2O3_3
  • Molecular Weight : 297.10 g/mol
  • IUPAC Name : Ethyl 7-bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate
  • CAS Number : 16867-56-4

Synthesis

The synthesis of this compound typically involves the condensation of 2-aminopyridine with ethoxymethylenemalonate diethyl ester, followed by cyclization and bromination steps. This method allows for the introduction of the bromine atom at the 7-position of the pyrido-pyrimidine ring system, which is crucial for its biological activity .

Antiproliferative Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study demonstrated that this compound could inhibit cell growth in human cancer cells by inducing apoptosis through the activation of caspase pathways. The mechanism involves the compound's interaction with specific molecular targets within the cancer cells, leading to programmed cell death .

Antiviral Activity

In addition to its anticancer properties, this compound has shown potential antiviral activity. It has been explored as a candidate for inhibiting viral replication in vitro, particularly against RNA viruses. The compound appears to disrupt viral entry or replication processes, although further studies are needed to elucidate the precise mechanisms involved .

The biological activity of this compound is believed to stem from its ability to interact with various enzymes and receptors involved in critical biological pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are vital for cell proliferation and viral replication.
  • Receptor Modulation : It can modulate receptor activity linked to cell signaling pathways that regulate apoptosis and immune responses.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have revealed that modifications in the pyrido-pyrimidine structure can significantly influence the biological activity of derivatives. For instance, variations in substituents at different positions on the ring system have been correlated with changes in potency against cancer cells and viruses. This information is crucial for designing more effective analogs for therapeutic purposes .

CompoundActivity TypeIC50 (µM)Reference
Ethyl 7-bromo derivativeAntiproliferative5.0
Ethyl 7-bromo derivativeAntiviral10.0

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

  • Cancer Cell Line Study : In a study involving various human cancer cell lines (e.g., HeLa, MCF7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value around 5 µM observed in MCF7 cells.
  • Viral Inhibition Assay : In vitro assays demonstrated that this compound could reduce viral load by over 70% in treated cells infected with a model RNA virus at concentrations below 10 µM.

Q & A

Q. What are the optimized synthetic routes for Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, and what parameters critically influence yield?

  • Methodological Answer : The compound is synthesized via condensation reactions. For example, reacting ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with brominating agents under controlled conditions. Key parameters include:
  • Excess reagents : A double molar excess of amines (e.g., benzylamines) is required to overcome reduced reactivity of pyrido[1,2-a]pyrimidine esters .
  • Reaction duration : Extended reflux times (e.g., 12–24 hours) improve amidation efficiency .
  • Solvent choice : Ethanol or THF is preferred for solubility and stability .
  • By-product mitigation : Improved methods avoid side products like carboxamides by using triethyl methanetricarboxylate as both solvent and condensing agent .

Table 1 : Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on YieldReference
Amine excess2x molar ratioPrevents stalled reactions
Reaction time12–24 hours under refluxEnsures complete amidation
SolventEthanol or THFEnhances solubility

Q. What spectroscopic and analytical techniques validate the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Aromatic protons in the pyrido-pyrimidine nucleus show distinct upfield/downfield shifts (e.g., δ 6.81–8.10 ppm for pyridinic protons) .
  • IR spectroscopy : Key peaks include ester C=O (~1725 cm⁻¹) and hydroxyl groups (~3230 cm⁻¹) .
  • Elemental analysis : Confirms stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .
  • Melting point : Sharp melting ranges (e.g., 255–260°C) indicate purity .

Table 2 : Key Spectroscopic Data

TechniqueObserved Signal/ValueStructural InsightReference
1H NMR (DMSO-d6)δ 1.12 (t, CH3), 7.20–7.33 (Ar-H)Ester/aromatic confirmation
IR1725 cm⁻¹ (C=O)Ester group presence

Q. How is the compound's bioactivity (e.g., analgesic or antioxidant) evaluated in preliminary studies?

  • Methodological Answer :
  • Analgesic assays : The "acetic acid writhing" model in mice measures inhibition of abdominal contractions post-intraperitoneal acetic acid injection. Dose-response curves (10–50 mg/kg) quantify efficacy .
  • Antioxidant assays : DPPH radical scavenging or FRAP tests compare activity to ascorbic acid, with IC50 values calculated .

Advanced Research Questions

Q. How does tautomerism in pyrido[1,2-a]pyrimidine derivatives affect their biological activity, and how is this analyzed?

  • Methodological Answer : Tautomeric equilibria (enol-enamine-imine) depend on ring size and solvent. For example:
  • 5-membered rings : Predominantly enol form in chloroform but E/Z mixtures in polar solvents .
  • 6-membered rings : Enamine tautomers dominate .
    Techniques:
  • 15N NMR : Detects protonation sites (e.g., N(1) in 1,6,7,8-tetrahydro structures) .
  • UV spectroscopy : Monitors shifts in λmax for enol vs. enamine forms .

Q. What strategies resolve contradictions in bioisosterism claims between pyrido[1,2-a]pyrimidines and 4-hydroxyquinolin-2-ones?

  • Methodological Answer : Despite structural similarity, bioisosterism requires experimental validation:
  • Comparative SAR studies : Synthesize analogs with varying substituents (e.g., methyl, bromo) and test activity in parallel models (e.g., analgesic vs. antioxidant assays) .
  • Crystallography : Compare 3D structures (e.g., dihedral angles of carboxylate groups) to assess spatial overlap .
  • Docking studies : Use molecular modeling to evaluate target binding (e.g., COX-2 for analgesics) .

Q. How are structure-activity relationships (SAR) systematically investigated for derivatives of this compound?

  • Methodological Answer :
  • Functional group variation : Introduce electron-withdrawing (e.g., Br, CF3) or donating (e.g., OMe) groups at positions 7 or 9 .
  • Bioassay correlation : Test derivatives in multiple assays (e.g., antibacterial, anticancer) to identify pharmacophores. For example, trifluoromethyl groups enhance anticancer activity in pyridopyrimidine-oxadiazole hybrids .
  • Statistical modeling : Use QSAR to correlate electronic parameters (Hammett σ) with bioactivity .

Table 4 : Key Substituent Effects on Bioactivity

SubstituentPositionActivity TrendAssay ModelReference
Br7Enhanced analgesicAcetic acid writhing
CF38Increased anticancerMTT assay (HeLa)

Q. What advanced purification techniques are employed for high-purity synthesis?

  • Methodological Answer :
  • Column chromatography : Use ethyl acetate/hexane gradients (3:7 to 1:1) to separate esters from carboxamide by-products .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/dichloromethane) based on Hansen solubility parameters to maximize crystal purity .

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